molecular formula C9H4N2O2 B14758239 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile CAS No. 773-71-7

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile

Cat. No.: B14758239
CAS No.: 773-71-7
M. Wt: 172.14 g/mol
InChI Key: OXXNNGQRVFMKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a nitrile group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoindoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include a wide range of substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo electrophilic and nucleophilic substitution reactions allows it to interact with a wide range of biological molecules .

Properties

CAS No.

773-71-7

Molecular Formula

C9H4N2O2

Molecular Weight

172.14 g/mol

IUPAC Name

1,3-dioxoisoindole-4-carbonitrile

InChI

InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)9(13)11-8(6)12/h1-3H,(H,11,12,13)

InChI Key

OXXNNGQRVFMKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC2=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.